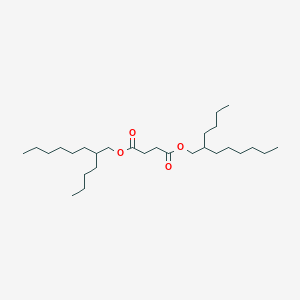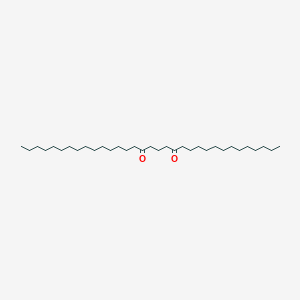
Tritriacontane-14,18-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tritriacontane-14,18-dione is a long-chain alkane with two oxo groups at positions 14 and 18. This compound belongs to the class of β-diketones, which are characterized by the presence of two ketone groups separated by a single carbon atom. This compound is a derivative of tritriacontane, a hydrocarbon with 33 carbon atoms in its chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tritriacontane-14,18-dione typically involves the oxidation of tritriacontane. This can be achieved through various methods, including the use of strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require an acidic or basic medium to facilitate the oxidation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for the controlled addition of oxidizing agents and precise temperature regulation, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Tritriacontane-14,18-dione undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogenation catalysts.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted diketones or alcohols.
Applications De Recherche Scientifique
Tritriacontane-14,18-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying β-diketone chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the synthesis of specialized materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of tritriacontane-14,18-dione involves its interaction with various molecular targets and pathways. The diketone groups can form complexes with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Hentriacontane-14,16-dione: Another long-chain β-diketone with similar structural features.
Pentatriacontane-14,18-dione: A longer-chain analog with 35 carbon atoms.
Uniqueness: Tritriacontane-14,18-dione is unique due to its specific chain length and the positions of the diketone groups. This structural specificity can influence its chemical reactivity and biological activities, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
825629-39-8 |
|---|---|
Formule moléculaire |
C33H64O2 |
Poids moléculaire |
492.9 g/mol |
Nom IUPAC |
tritriacontane-14,18-dione |
InChI |
InChI=1S/C33H64O2/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-29-33(35)31-27-30-32(34)28-25-23-21-19-17-14-12-10-8-6-4-2/h3-31H2,1-2H3 |
Clé InChI |
VOCXPXLPMXQQRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)CCCC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


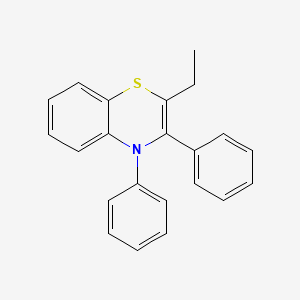
![4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B14231463.png)

![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)


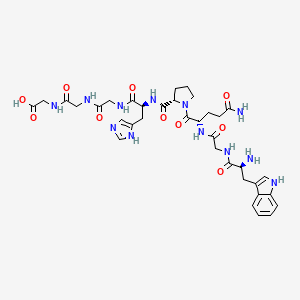
![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
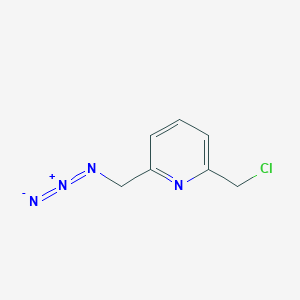
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
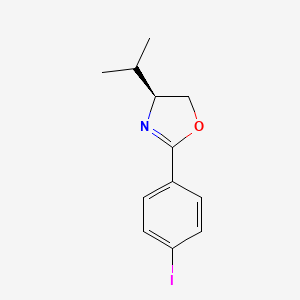
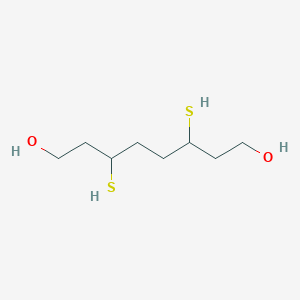
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
